(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one
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Overview
Description
(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one is a chiral compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of α-amino ketones and O-acyl oximes in the presence of a copper catalyst. The reaction proceeds through oxidative dehydrogenation, forming the desired benzodiazepine ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: Various substituents can be introduced to the benzodiazepine ring, modifying its activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar psychoactive properties.
Lorazepam: Known for its anxiolytic effects.
Clonazepam: Used in the treatment of seizure disorders.
Uniqueness
(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one is unique due to its specific chiral configuration and the presence of a methyl group at the 3-position. These structural features can influence its binding affinity and selectivity for various receptors, potentially leading to distinct pharmacological profiles compared to other benzodiazepines .
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
(3S)-3-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C10H12N2O/c1-7-6-11-8-4-2-3-5-9(8)12-10(7)13/h2-5,7,11H,6H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
NSAVOLZYPAFSLW-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CNC2=CC=CC=C2NC1=O |
Canonical SMILES |
CC1CNC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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